molecular formula C10H9BrO2 B12311734 6-Bromo-2,3-dihydro-1H-indene-5-carboxylic acid

6-Bromo-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B12311734
M. Wt: 241.08 g/mol
InChI Key: LIKOUWURNAYHTN-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1H-indene-5-carboxylic acid: is a chemical compound with the molecular formula C10H9BrO2 It is a brominated derivative of indene, featuring a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the bromination of 2,3-dihydro-1H-indene-5-carboxylic acid. One common method includes the use of bromine (Br2) in an organic solvent such as acetic acid or chloroform under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 6-position of the indene ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

6-Bromo-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydro-1H-indene-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid
  • 6-Fluoro-2,3-dihydro-1H-indene-5-carboxylic acid
  • 5-Methyl-2,3-dihydro-1H-indene-5-carboxylic acid

Uniqueness

6-Bromo-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

6-bromo-2,3-dihydro-1H-indene-5-carboxylic acid

InChI

InChI=1S/C10H9BrO2/c11-9-5-7-3-1-2-6(7)4-8(9)10(12)13/h4-5H,1-3H2,(H,12,13)

InChI Key

LIKOUWURNAYHTN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1)Br)C(=O)O

Origin of Product

United States

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